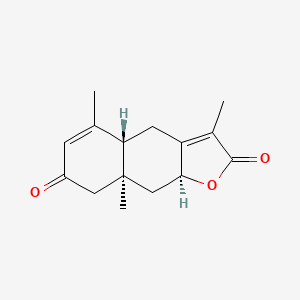

Chlorantholide B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to Chlorantholide B, such as chlorabietol B, involves complex organic synthesis techniques. For example, the synthesis of the nominal enantiomer of chlorabietol B from (-)-abietic acid through a 13-step process highlights the intricacies involved. Key steps include an oxidative [3+2] cycloaddition to install the dihydrobenzofuran moiety, and an Aldol reaction followed by elimination and reduction to introduce a long chain with three cis double bonds. This synthesis underscores the challenges and the structural revision required for compounds in this class due to discrepancies in NMR spectra between synthetic and natural samples (Li et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound can be inferred from related studies on chlorophyll derivatives. The electronic structure of the enolate anion of chlorophyll b, synthesized under deoxygenated conditions, has been characterized by NMR and electronic absorption spectroscopy. This analysis sheds light on the aromatic pathway perturbations caused by the enolate anion formation, maintaining the macrocycle's aromaticity (Hynninen et al., 2005).

Chemical Reactions and Properties

This compound and related compounds undergo a variety of chemical reactions. For example, the site-selective chlorination of aliphatic C-H bonds using N-chloroamides demonstrates a method for introducing chloro groups into complex molecules. This approach is essential for synthesizing compounds like chlorolissoclimide, indicating the potential for functionalizing molecules similar to this compound (Quinn et al., 2016).

Physical Properties Analysis

The physical properties of this compound can be compared to those of similar compounds. For instance, the molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide have been determined via X-ray diffraction and IR spectroscopy. Such studies provide insight into the physical characteristics of chlorinated organic compounds, which may parallel those of this compound (Arslan et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound, inferred from related compounds, involve interactions with light and oxygen. For example, the synthesis of chlorophyll b via chlorophyllide a oxygenase involves the oxidation of chlorophyll a's methyl group to a formyl group. This reaction is essential for understanding the photochemical and oxygen-related properties of chlorophyll derivatives and, by extension, compounds like this compound (Eggink et al., 2004).

作用機序

Target of Action

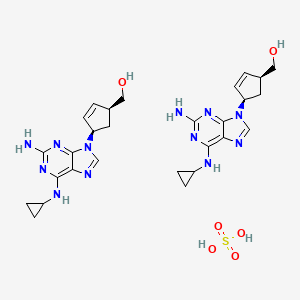

Chlorantholide B is a natural compound isolated from the herbs of Chloranthus elatior

Biochemical Pathways

Biochemical pathways are complex networks of chemical reactions that allow organisms to function . These pathways involve multiple steps, each catalyzed by a specific enzyme, leading to the transformation of molecules into different substances. Understanding the biochemical pathways affected by this compound would provide insights into its mechanism of action and potential therapeutic applications.

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body Currently, there is no available information on the pharmacokinetics of this compound

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of scientific research on this specific compound

特性

IUPAC Name |

(4aR,8aS,9aS)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,12-13H,5-7H2,1-3H3/t12-,13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQUXKMKKKGSSD-KCQAQPDRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@H]3C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)

![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)